N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is part of the thieno[2,3-d]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may utilize high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry, to enhance yield and reduce reaction times . These methods are advantageous for scaling up production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene-based drugs: Compounds like suprofen and articaine also contain thiophene rings and have diverse pharmacological properties.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide stands out due to its unique combination of a pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a 5-chloro-2-methoxyphenyl group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H14ClN3O3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3S/c1-10-4-3-7-23-16(10)22-18-12(19(23)25)9-15(27-18)17(24)21-13-8-11(20)5-6-14(13)26-2/h3-9H,1-2H3,(H,21,24) |
InChI Key |
VDIVXQZBKSIHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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